

# Physicochemical properties of 2-Bromo-4-fluoro-N-methylbenzamide

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## Compound of Interest

Compound Name:	2-Bromo-4-fluoro-N-methylbenzamide
Cat. No.:	B1318518

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An In-depth Technical Guide to **2-Bromo-4-fluoro-N-methylbenzamide**

## Introduction

**2-Bromo-4-fluoro-N-methylbenzamide** is a fluorinated aromatic amide compound with the chemical formula C<sub>8</sub>H<sub>7</sub>BrFNO.<sup>[1][2]</sup> It presents as a white to off-white crystalline solid.<sup>[1][3]</sup> This compound has garnered significant interest within the scientific and pharmaceutical communities, primarily serving as a key starting material or advanced intermediate in the synthesis of potent therapeutic agents.<sup>[1][4]</sup> Its most notable application is in the production of Enzalutamide, a second-generation nonsteroidal androgen receptor (AR) inhibitor used in the treatment of advanced prostate cancer.<sup>[1][3][4]</sup> The specific placement of the bromo and fluoro substituents on the benzamide core is crucial for its reactivity and utility in multi-step organic syntheses.<sup>[1]</sup> This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological context.

## Physicochemical Properties

The fundamental physicochemical characteristics of **2-Bromo-4-fluoro-N-methylbenzamide** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	4-Bromo-2-fluoro-N-methylbenzamide	<a href="#">[5]</a>
CAS Number	749927-69-3	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrFNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	232.05 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Appearance	White to off-white crystalline powder/solid	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	125.0 to 129.0 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Boiling Point	284.8 °C at 760 mmHg	<a href="#">[3]</a> <a href="#">[7]</a>
Density	~1.5 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[7]</a>
Solubility	Slightly soluble in Chloroform and Methanol	<a href="#">[1]</a> <a href="#">[4]</a>
Flash Point	126.1 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
pKa (Predicted)	13.76 ± 0.46	<a href="#">[4]</a>

## Experimental Protocols

### Synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

The most common synthetic route involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. This transformation can be achieved via several coupling methods.

#### Method 1: Amide Coupling using EDCI/HOBt

This method utilizes standard peptide coupling reagents to facilitate the formation of the amide bond under mild conditions.

- Reactants:

- 4-bromo-2-fluorobenzoic acid (1.0 equiv)

- Methylamine (2.0 M solution, ~5.0 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (~2.5 equiv)
- 1-Hydroxybenzotriazole (HOBr) (~1.5 equiv)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF) as solvent

- Procedure:
  - To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid, EDCI, HOBr, and DMF.[4][8]
  - Add DIPEA to the mixture, followed by the slow addition of the methylamine solution.[4][8]
  - Stir the reaction mixture at room temperature for approximately 16 hours.[4][8]
  - Upon completion (monitored by TLC), quench the reaction by adding water.[4][8]
  - Extract the aqueous phase with ethyl acetate (3x).[4][8]
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][8]
  - Purify the crude product by silica gel column chromatography (e.g., using an eluent of ethyl acetate/petroleum ether, 1:3 v/v) to yield the final product as a white solid.[8]

### Method 2: Acyl Chloride Formation

This two-step method involves converting the carboxylic acid to a more reactive acyl chloride intermediate before reaction with methylamine.

- Reactants:
  - 4-bromo-2-fluorobenzoic acid
  - Oxalyl chloride or Thionyl chloride

- Methylamine
- Triethylamine or other non-nucleophilic base
- Dichloromethane (DCM) or other suitable solvent
- Procedure:
  - Suspend 4-bromo-2-fluorobenzoic acid in DCM.[7]
  - Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride at a controlled temperature (e.g., 10-15 °C).[7]
  - Stir the mixture at room temperature until gas evolution ceases (approx. 30-60 minutes), indicating the formation of 4-bromo-2-fluorobenzoyl chloride.[7]
  - In a separate flask, prepare a solution of methylamine and triethylamine in a suitable solvent.
  - Slowly add the previously prepared acyl chloride solution to the methylamine solution at a controlled temperature.
  - Stir the reaction until completion, then proceed with an aqueous workup and extraction as described in Method 1.
  - Purify the resulting crude product by silica gel chromatography or recrystallization.[7]

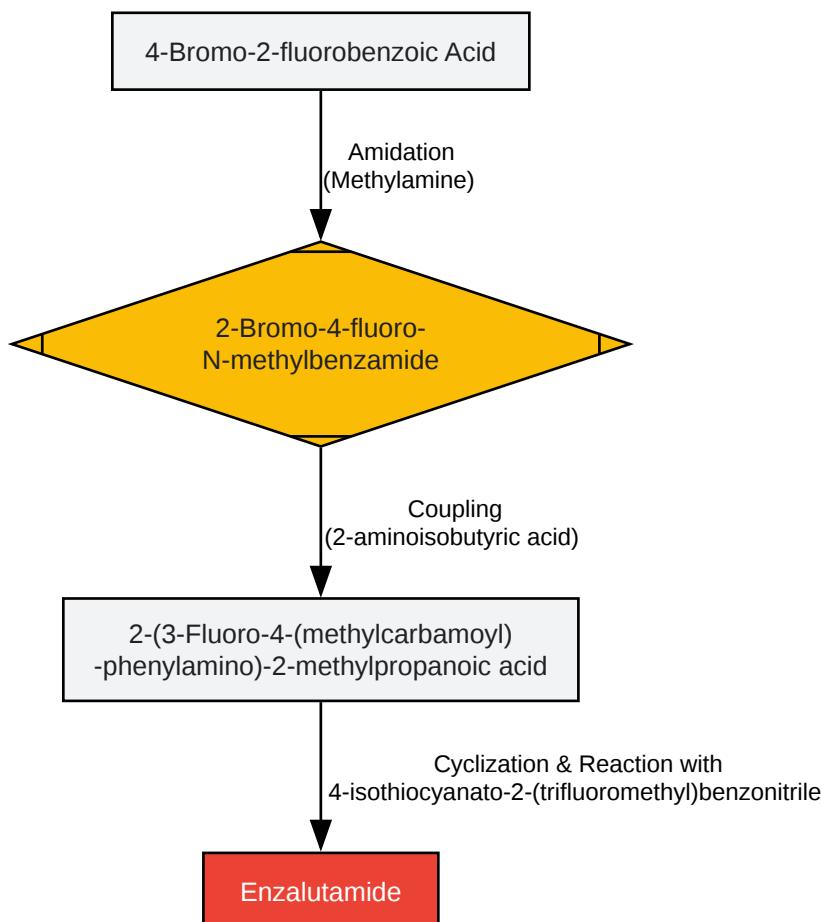
## Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR is a primary tool for structural confirmation. A representative spectrum in  $\text{CDCl}_3$  shows characteristic peaks:  $\delta$  3.03 (d, 3H,  $J=6.0$  Hz,  $-\text{NHCH}_3$ ),  $\delta$  6.68 (br s, 1H,  $-\text{NH}$ ),  $\delta$  7.32 (d, 1H,  $J=11.3$  Hz, Ar-H),  $\delta$  7.42 (d, 1H,  $J=10.2$  Hz, Ar-H),  $\delta$  8.01 (t, 1H,  $J=8.5$  Hz, Ar-H).[7]
- Mass Spectrometry (MS):

- Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound typically shows a protonated molecular ion peak  $[M+H]^+$  at  $m/z$  232, corresponding to the molecular weight of 232.05. [\[4\]](#)[\[8\]](#)
- High-Performance Liquid Chromatography (HPLC):
  - HPLC is employed to determine the purity of the synthesized compound. A typical analysis would use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. Purity is often reported to be >98.0%.

## Application in Drug Development

The principal application of **2-Bromo-4-fluoro-N-methylbenzamide** is as a building block in the synthesis of Enzalutamide, a crucial therapeutic for prostate cancer.[\[1\]](#)



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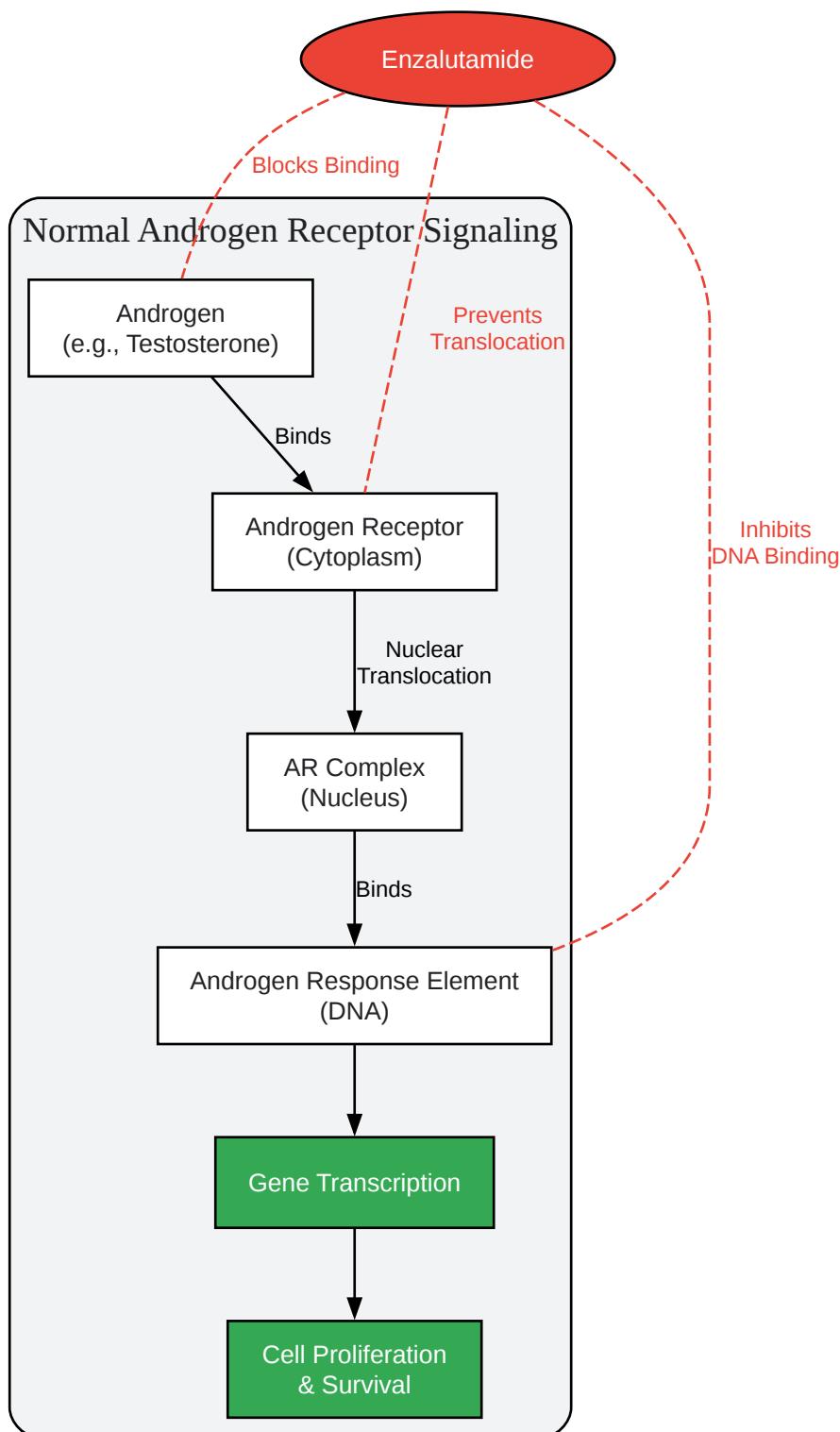
Simplified synthesis pathway from the precursor to Enzalutamide.

## Mechanism of Action of Enzalutamide

Enzalutamide functions by potently antagonizing the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth. It acts at multiple steps to inhibit AR function.

- **Blocks Androgen Binding:** It competitively inhibits the binding of androgens (like testosterone and dihydrotestosterone) to the AR.[3][4]
- **Prevents Nuclear Translocation:** It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm into the nucleus.[3][4]
- **Inhibits DNA Binding & Coactivator Recruitment:** For any AR that does translocate to the nucleus, Enzalutamide impairs the binding of the AR to DNA at Androgen Response Elements (AREs) and prevents the recruitment of co-activator proteins necessary for gene transcription.[3][4]

The overall effect is a comprehensive shutdown of androgen-driven gene expression, leading to decreased cancer cell proliferation and increased apoptosis.



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Mechanism of action of Enzalutamide on the androgen receptor pathway.

## Safety and Handling

While comprehensive toxicology data is not publicly available, **2-Bromo-4-fluoro-N-methylbenzamide** is classified as harmful if swallowed (GHS08, H302) and may cause skin irritation (H315).<sup>[1]</sup> Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.<sup>[9]</sup> Handling should occur in a well-ventilated area or a fume hood to avoid dust inhalation.<sup>[9]</sup> It should be stored in a cool, dry place in a tightly sealed container.<sup>[1][9]</sup>

## Conclusion

**2-Bromo-4-fluoro-N-methylbenzamide** is a well-characterized chemical intermediate whose physicochemical properties make it suitable for use in complex organic synthesis. Its critical role as a precursor to the life-saving oncology drug Enzalutamide underscores its importance in the pharmaceutical industry. The established protocols for its synthesis and analysis allow for reliable and high-purity production, facilitating its application in drug development and manufacturing.

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